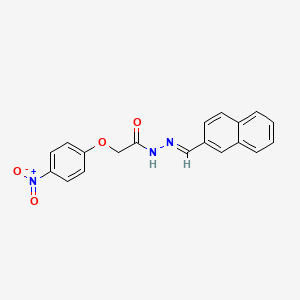
N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide and related compounds typically involves condensation reactions. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a similar Schiff base, is synthesized by reacting 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, indicating the general pathway for synthesizing such compounds through condensation of appropriate hydrazides and aldehydes (Yathirajan et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds tends to be almost planar, with the characteristic C=N double bond in a trans configuration. This planarity and configuration play a crucial role in their chemical behavior and interactions. The crystal structure is often stabilized by hydrogen bonds and π-π interactions, which are essential for understanding their reactivity and potential applications (Yathirajan et al., 2007).
Scientific Research Applications
Nonlinear Optical Properties
A study synthesized hydrazones including derivatives similar to "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide" and investigated their third-order nonlinear optical properties using a single beam z-scan technique. The compounds exhibited significant two-photon absorption, indicating potential applications in optical devices such as limiters and switches due to their effective optical power limiting behavior (Naseema et al., 2010).
Antimicrobial Activity
Another research utilized a key intermediate structurally related to the compound of interest for synthesizing novel dithiolane, thiophene, coumarin, 2-pyridone, and other derivatives containing a hydrazide moiety. These compounds were evaluated for antimicrobial activity, showcasing the potential of such molecules in developing new antimicrobial agents (Mahmoud et al., 2017).
Organic Light Emitting Diodes (OLEDs)
Research on organotin compounds derived from Schiff bases related to "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide" demonstrated their synthesis, characterization, and photophysical properties. These compounds, due to their planar structure and trigonal bipyramid geometry, exhibited quantum yields and lifetimes indicating potential applications in OLED technology (García-López et al., 2014).
Anticancer Evaluation
A study synthesized benzimidazole derivatives starting from materials related to "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide." These compounds underwent in vitro anticancer evaluation, with some showing moderate activity on breast cancer cell lines. This highlights the potential of such derivatives in anticancer drug development (Salahuddin et al., 2014).
Hydroxyl Protecting Group
The compound (2-nitrophenyl)acetyl was reported for its utility in protecting hydroxyl functions, indicating the potential for "N'-(2-naphthylmethylene)-2-(4-nitrophenoxy)acetohydrazide" and its derivatives in synthetic chemistry, especially for the selective protection and deprotection of functional groups (Daragics & Fügedi, 2010).
properties
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(13-26-18-9-7-17(8-10-18)22(24)25)21-20-12-14-5-6-15-3-1-2-4-16(15)11-14/h1-12H,13H2,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNMTOXUDQGBE-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)

![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)